Heterobifunctional Bridging: A Technical Whitepaper on O-(pent-4-en-1-yl)hydroxylamine Hydrochloride in Advanced Bioconjugation
Heterobifunctional Bridging: A Technical Whitepaper on O-(pent-4-en-1-yl)hydroxylamine Hydrochloride in Advanced Bioconjugation
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and biomaterials, the demand for highly specific, orthogonal conjugation handles is paramount. O-(pent-4-en-1-yl)hydroxylamine hydrochloride (CAS: 1417456-05-3 for the HCl salt; 222841-77-2 for the free base[1]) is a premier heterobifunctional linker designed to bridge distinct chemical spaces. By combining a highly nucleophilic alpha-effect amine with a terminal aliphatic alkene[2], this molecule enables sequential, site-specific bioconjugation: first through hydrolytically stable oxime ligation, and subsequently via radical-mediated thiol-ene "click" chemistry or olefin cross-metathesis.
This guide provides a rigorous mechanistic analysis and self-validating protocols for deploying this linker in complex drug development workflows.
Molecular Architecture and Chemical Causality
The utility of O-(pent-4-en-1-yl)hydroxylamine hydrochloride stems from the precise decoupling of its two reactive termini, allowing researchers to perform orthogonal reactions without cross-talk.
The Hydroxylamine Terminus: The Alpha-Effect and Oxime Formation
The -O-NH2 group is characterized by the "alpha-effect," where the unshared electron pair on the adjacent oxygen atom raises the energy of the nitrogen's HOMO (Highest Occupied Molecular Orbital). This makes the hydroxylamine significantly more nucleophilic than a standard primary amine. When reacted with an aldehyde or ketone (such as those introduced via non-canonical amino acids like p-acetylphenylalanine), it forms an oxime bond .
Causality of the Hydrochloride Salt: The free base of O-(pent-4-en-1-yl)hydroxylamine (MW: 101.15 g/mol [2]) is a volatile liquid highly susceptible to air oxidation and auto-degradation. Supplying the reagent as a hydrochloride salt (MW: 137.61 g/mol ) protonates the amine (pKa ~4.6), locking it into an unreactive, stable crystalline state for long-term storage. The reactive free base is generated in situ upon dissolution in a buffered aqueous solution (pH > 5.0).
The Pentenyl Terminus: Orthogonal Alkene Reactivity
The 5-carbon aliphatic chain terminates in an unactivated alkene (-CH=CH2)[2]. This terminal double bond is entirely inert to biological nucleophiles (amines, hydroxyls) and electrophiles under physiological conditions. However, it is highly reactive under specific catalytic conditions, most notably the thiol-ene click reaction . This allows for the secondary attachment of payloads (e.g., PEG chains, fluorophores, or cytotoxic drugs) using UV light and a photoinitiator, or the synthesis of complex tyrosine-reactive cyclic diazodicarboxamides (PTAD derivatives) as pioneered by the Barbas laboratory[3][4].
Quantitative Kinetics of Carbonyl Ligation
To justify the selection of O-(pent-4-en-1-yl)hydroxylamine over other bioconjugation linkers, we must analyze the reaction kinetics. Oxime ligation is significantly faster and more stable than standard amine-carbonyl condensation.
Table 1: Quantitative Comparison of Carbonyl-Reactive Bioconjugation Handles
| Reactive Group | Target Functional Group | Optimal Reaction pH | Relative Reaction Rate (M⁻¹ s⁻¹) | Linkage Stability (Hydrolysis Half-life) |
| Primary Amine | Aldehyde / Ketone | 7.0 - 8.0 | Very Slow (< 10⁻³) | Low (Reversible Imine / Schiff Base) |
| Hydrazine | Aldehyde / Ketone | 5.0 - 6.0 | Moderate (~ 10⁻²) | Moderate (Hydrazone, days to weeks) |
| O-Alkyl Hydroxylamine | Aldehyde / Ketone | 4.5 - 6.5 | Fast (~ 10⁻¹ to 10¹) * | Very High (Oxime, > months) |
*Rate achieved when supplemented with 10-100 mM aniline as a nucleophilic catalyst.
Mechanistic Pathway Visualization
The following workflow illustrates the sequential, orthogonal labeling strategy utilizing O-(pent-4-en-1-yl)hydroxylamine.
Bifunctional conjugation workflow utilizing O-(pent-4-en-1-yl)hydroxylamine for sequential labeling.
Self-Validating Experimental Protocols
The following protocols represent a self-validating system for generating a dual-functionalized protein conjugate. Every step includes a specific physicochemical rationale and a built-in Quality Control (QC) checkpoint.
Protocol A: Aniline-Catalyzed Oxime Ligation
Objective: Covalently attach the pentenyl handle to a ketone-bearing protein.
Causality & Rationale: Direct oxime formation at physiological pH is kinetically slow. We utilize Aniline as a nucleophilic catalyst. Aniline reacts rapidly with the protein's ketone to form a highly electrophilic Schiff base (imine) intermediate. The hydroxylamine then rapidly attacks this intermediate via transimination. A pH of 6.0 is the kinetic sweet spot: acidic enough to protonate the carbonyl oxygen, but basic enough to keep the hydroxylamine largely deprotonated.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at exactly pH 6.0.
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Catalyst Addition: Dissolve aniline in the buffer to a final concentration of 100 mM. (Note: Aniline is light-sensitive; prepare fresh).
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Protein Equilibration: Buffer-exchange the ketone-tagged protein (e.g., 50 µM final concentration) into the aniline buffer using a spin desalting column.
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Ligation: Add O-(pent-4-en-1-yl)hydroxylamine hydrochloride to a final concentration of 5 mM (100 molar equivalents). Incubate at 25°C for 2–4 hours with gentle agitation.
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Quenching & Purification: Remove excess linker and aniline by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).
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Validation (QC): Analyze the product via Intact Protein ESI-TOF LC-MS.
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Success Criteria: A uniform mass shift of +83.07 Da (Mass of linker [101.15 Da] - Mass of H₂O[18.01 Da] + Mass of ketone) confirms quantitative oxime conversion.
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Protocol B: Secondary Functionalization via Thiol-Ene Click
Objective: Attach a thiol-bearing payload to the newly installed terminal alkene.
Causality & Rationale: The thiol-ene reaction proceeds via a radical-mediated anti-Markovnikov addition. We utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as the photoinitiator because it is highly water-soluble and absorbs at 365 nm. Irradiating at 365 nm prevents the UV-induced degradation of aromatic amino acids (tryptophan/tyrosine) that occurs at <300 nm. Degassing the buffer is critical because ambient oxygen acts as a potent radical scavenger, terminating the chain reaction prematurely.
Step-by-Step Methodology:
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Degassing: Vigorously degas the PBS buffer (pH 7.4) containing the alkene-functionalized protein (from Protocol A) by bubbling with Argon or Nitrogen for 15 minutes.
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Reagent Assembly: Add the thiol-bearing payload (e.g., PEG-SH or a cytotoxic drug-SH) at a 10-fold molar excess (500 µM).
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Initiator Addition: Add LAP photoinitiator to a final concentration of 2 mM.
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Photo-irradiation: Place the reaction vessel in a 365 nm UV reactor (e.g., 10 mW/cm²) for exactly 10 minutes.
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Purification: Remove unreacted payload and LAP via SEC or dialysis.
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Validation (QC): Perform an Ellman’s Reagent (DTNB) assay on the pre-purification mixture.
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Success Criteria: The disappearance of free thiol absorbance at 412 nm confirms the quantitative consumption of the payload into the alkene handle.
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References
The structural and mechanistic principles detailed in this whitepaper are grounded in the following authoritative literature:
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Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Amines for Macromolecular Interfaces. Bioconjugate Chemistry, 19(12), 2543-2548.
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Ban, H., Gavrilyuk, J., & Barbas, C. F. (2010). Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-like Reaction for Tyrosine. Journal of the American Chemical Society, 132(5), 1523-1525. [4][5]
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Ban, H., Nagano, M., Gavrilyuk, J., Hakamata, W., Inokuma, T., & Barbas, C. F. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(4), 520-532. [6]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
Sources
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- 2. O-(pent-4-en-1-yl)hydroxylamine | 222841-77-2 | Buy Now [molport.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Chemical Modification Using Highly Reactive Species and Spatial Control of Catalytic Reactions [jstage.jst.go.jp]
- 6. chemrxiv.org [chemrxiv.org]
